Tetrabutylammonium Perrhenate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

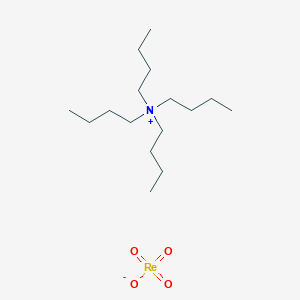

Structure

3D Structure of Parent

Properties

IUPAC Name |

oxido(trioxo)rhenium;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.4O.Re/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTTXKKTWRLXAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Re](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36NO4Re | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456015 | |

| Record name | Tetrabutylammonium perrhenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16385-59-4 | |

| Record name | Tetrabutylammonium perrhenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium Perrhenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis Protocol for Tetrabutylammonium Perrhenate

Tetrabutylammonium (B224687) perrhenate (B82622), (C₁₆H₃₆NReO₄), is a quaternary ammonium (B1175870) salt that serves as a catalyst in various organic syntheses and as a model compound for radiopharmaceuticals.[1] Its synthesis is typically achieved through a salt metathesis reaction, where an aqueous or organic solution of a tetrabutylammonium salt is reacted with a perrhenate salt.[2][3] The resulting tetrabutylammonium perrhenate is often soluble in organic solvents, facilitating its use in diverse chemical environments.[3]

Experimental Methodology

The following protocol is a detailed method for the synthesis of this compound, adapted from established procedures.[2] This two-step process first generates tetrabutylammonium hydroxide (B78521) in situ, which then reacts with ammonium perrhenate.

Step 1: Preparation of Tetrabutylammonium Hydroxide in Ethanol (B145695)

-

Separately dissolve tetrabutylammonium bromide (TBAB) and potassium hydroxide (KOH) in anhydrous ethanol. The molar ratio of TBAB to KOH should be 1:1.1.[2]

-

Combine the two ethanolic solutions in a reaction vessel.

-

Stir the resulting mixture at room temperature for 12 hours.[2] During this time, a white precipitate of potassium bromide (KBr) will form.

-

Remove the KBr precipitate by filtration to yield a clear ethanolic solution of tetrabutylammonium hydroxide.

Step 2: Synthesis of this compound

-

To the ethanolic solution of tetrabutylammonium hydroxide, add ammonium perrhenate (NH₄ReO₄). The molar ratio of the in situ tetrabutylammonium hydroxide to ammonium perrhenate should be 1:1.1.[2]

-

Heat the mixture to 60°C and maintain a gentle reflux for 1 hour.[2] The release of ammonia (B1221849) gas can be monitored with pH paper at the condenser outlet.

-

After the reflux period, cool the reaction mixture to room temperature.

-

Continue to stir the mixture for an additional 24 hours at room temperature.[2]

-

Filter the mixture to remove any excess unreacted ammonium perrhenate or potassium perrhenate.[2]

-

Concentrate the resulting filtrate using a rotary evaporator to remove the majority of the ethanol solvent.[2]

-

Transfer the concentrated product to a vacuum drying oven and dry at 40°C for 6 hours to obtain the pure this compound ionic liquid.[2]

An alternative, more direct method involves the addition of tetrabutylammonium chloride to an aqueous solution of sodium perrhenate, which also yields this compound.[3]

Quantitative Data

The following table summarizes key quantitative data for the synthesis and the final product.

| Parameter | Value | Reference |

| Reactant Molar Ratios | ||

| TBAB : KOH | 1 : 1.1 | [2] |

| TBAOH : NH₄ReO₄ | 1 : 1.1 | [2] |

| Reaction Conditions | ||

| Step 1 Temperature | Room Temperature | [2] |

| Step 1 Duration | 12 hours | [2] |

| Step 2 Reflux Temperature | 60°C | [2] |

| Step 2 Reflux Duration | 1 hour | [2] |

| Step 2 Stirring Duration | 24 hours | [2] |

| Drying Temperature | 40°C | [2] |

| Drying Duration | 6 hours | [2] |

| Product Properties | ||

| Chemical Formula | (CH₃CH₂CH₂CH₂)₄N(ReO₄) | |

| Molecular Weight | 492.67 g/mol | [4] |

| Purity | 98% | [5] |

| Form | Powder | [4] |

Synthesis Workflow

The following diagram illustrates the logical flow of the experimental protocol for synthesizing this compound.

Caption: Workflow diagram for the synthesis of this compound.

References

Crystal Structure of Tetrabutylammonium Perrhenate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) perrhenate (B82622), [(C₄H₉)₄N][ReO₄], is a quaternary ammonium (B1175870) salt that has garnered interest in various chemical and pharmaceutical fields. Its structural characteristics, particularly its relationship to the analogous pertechnetate (B1241340) salt, make it a valuable compound for study, especially in the context of radiopharmaceutical development and nuclear medicine. The perrhenate anion (ReO₄⁻) serves as a non-radioactive surrogate for the pertechnetate anion (TcO₄⁻), allowing for safer and more accessible research into the behavior of this important functional group. This guide provides a comprehensive overview of the crystal structure of tetrabutylammonium perrhenate, including its synthesis, characterization, and key structural features.

Synthesis and Crystal Growth

The synthesis of this compound is typically achieved through a straightforward precipitation reaction.

Experimental Protocol: Synthesis

Materials:

-

Sodium perrhenate (NaReO₄)

-

Tetrabutylammonium chloride ((C₄H₉)₄NCl) or tetrabutylammonium hydroxide (B78521) ((C₄H₉)₄NOH)

-

Deionized water

-

Ethanol

Procedure:

-

Aqueous solutions of sodium perrhenate and tetrabutylammonium chloride are prepared separately.

-

The tetrabutylammonium chloride solution is added to the sodium perrhenate solution with stirring.

-

The resulting white precipitate of this compound is collected by filtration.

-

The precipitate is washed with deionized water to remove any soluble impurities.

-

Single crystals suitable for X-ray diffraction can be grown by recrystallization from a suitable solvent, such as ethanol.

Crystal Structure Determination

The definitive method for elucidating the three-dimensional arrangement of atoms in this compound is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data are collected, typically at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Crystal Structure Data

The crystal structure of this compound has been determined and is isostructural with its pertechnetate analog.[1][2] The structure consists of discrete tetrabutylammonium cations and perrhenate anions. The perrhenate anion adopts a tetrahedral geometry.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₃₆NO₄Re |

| Formula Weight | 492.67 g/mol |

| Crystal System | Data to be sourced from primary literature |

| Space Group | Data to be sourced from primary literature |

| a (Å) | Data to be sourced from primary literature |

| b (Å) | Data to be sourced from primary literature |

| c (Å) | Data to be sourced from primary literature |

| α (°) | Data to be sourced from primary literature |

| β (°) | Data to be sourced from primary literature |

| γ (°) | Data to be sourced from primary literature |

| Volume (ų) | Data to be sourced from primary literature |

| Z | Data to be sourced from primary literature |

| Density (calculated) (g/cm³) | Data to be sourced from primary literature |

| Absorption Coefficient (mm⁻¹) | Data to be sourced from primary literature |

| Temperature (K) | Data to be sourced from primary literature |

Note: Specific unit cell parameters and other crystallographic data should be referenced from the primary literature that reports the crystal structure of [Bu₄N][ReO₄].

Table 2: Selected Bond Lengths and Angles for the Perrhenate Anion

| Bond/Angle | Length (Å) / Angle (°) |

| Re-O | Average value to be sourced from primary literature |

| O-Re-O | Range of values to be sourced from primary literature |

Structural Visualization

The logical workflow for the determination of the crystal structure of this compound is outlined below.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Conclusion

The crystal structure of this compound provides fundamental insights into the solid-state packing and intermolecular interactions of this compound. This information is critical for understanding its physical and chemical properties and for its application in areas such as catalysis and as a non-radioactive analog in the development of technetium-based radiopharmaceuticals. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers in these fields.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Tetrabutylammonium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathway of tetrabutylammonium (B224687) perrhenate (B82622) ([N(C₄H₉)₄][ReO₄]). Understanding the thermal properties of this organometallic compound is crucial for its safe handling, storage, and application in various fields, including catalysis and radiopharmaceutical development. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents a logical visualization of its decomposition process.

Core Concepts: Thermal Behavior of Tetrabutylammonium Perrhenate

This compound is a quaternary ammonium (B1175870) salt that exhibits distinct thermal behavior. Like other perrhenate compounds, its decomposition is generally an endothermic process. The thermal stability is influenced by the properties of both the tetrabutylammonium cation and the perrhenate anion.

Phase Transition

Prior to decomposition, this compound undergoes a solid-state phase transition. This reversible change in the crystal structure occurs at a specific temperature and is associated with a measurable enthalpy change.

Thermal Decomposition

Upon further heating, the compound undergoes irreversible decomposition. This process involves the breakdown of the constituent ions into smaller, more volatile molecules and a solid residue. The decomposition of the tetrabutylammonium cation is expected to proceed via Hofmann elimination, a characteristic reaction of quaternary ammonium salts, yielding tributylamine (B1682462) and 1-butene. The perrhenate anion, a stable oxidized form of rhenium, is anticipated to reduce to a lower oxidation state, potentially forming metallic rhenium or rhenium oxides.

Quantitative Thermal Analysis Data

The following table summarizes the key quantitative data available for the thermal behavior of this compound.

| Parameter | Value | Technique | Reference |

| Phase Transition Temperature | 371 K (98 °C) | Differential Thermal Analysis (DTA) | [German et al., 1993] |

| Enthalpy of Phase Transition | 7.3 kJ/mol | Differential Thermal Analysis (DTA) | [German et al., 1993] |

Experimental Protocols

To accurately assess the thermal stability and decomposition of this compound, standardized thermal analysis techniques are employed. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are essential for characterizing such materials.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material decomposes and to quantify the mass loss associated with the decomposition process.

Apparatus: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Thermal Program: Equilibrate the sample at a starting temperature of 30 °C. Heat the sample at a constant rate of 10 °C/min to a final temperature of at least 600 °C, or until no further mass loss is observed.

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the peak decomposition temperature (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage. The final residual mass provides information about the solid decomposition products.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and enthalpy changes associated with phase transitions (like melting and solid-solid transitions) and decomposition.

Apparatus: A calibrated Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum or copper DSC pan. Hermetically seal the pan to contain any evolved gases during the analysis.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the cell at a starting temperature of 30 °C. Heat the sample at a constant rate of 10 °C/min to a temperature beyond its final decomposition point, as determined by TGA.

-

Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic and exothermic peaks. Endothermic peaks typically correspond to phase transitions (e.g., melting) or endothermic decomposition. Exothermic peaks indicate exothermic decomposition or crystallization events. Determine the onset temperature, peak temperature, and the integrated area of each peak to calculate the enthalpy change (ΔH).

Visualizing the Decomposition Pathway

The logical flow of the thermal analysis and decomposition of this compound can be visualized as a sequence of events.

Caption: Experimental workflow for thermal analysis.

The thermal decomposition of this compound is a multi-step process that can be logically outlined.

Caption: Proposed thermal decomposition pathway.

Conclusion

While specific quantitative data on the decomposition of this compound is limited in publicly accessible literature, a clear understanding of its thermal behavior can be established through the analysis of its phase transition and by drawing parallels with analogous tetraalkylammonium salts. The compound exhibits a distinct phase transition at 98 °C before undergoing endothermic decomposition at higher temperatures. The decomposition products are predicted to be tributylamine, 1-butene, and a rhenium-containing solid, likely metallic rhenium. The provided experimental protocols for TGA and DSC serve as a robust framework for researchers to further investigate the thermal properties of this and similar compounds, ensuring safe and effective application in their research and development endeavors.

An In-depth Technical Guide to the FT-IR Spectrum of Tetrabutylammonium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of tetrabutylammonium (B224687) perrhenate (B82622), [(CH₃CH₂CH₂CH₂)₄N][ReO₄]. The document details the characteristic vibrational modes of the constituent ions, presents a composite view of the expected spectrum, and outlines a standard experimental protocol for spectral acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings, particularly in the synthesis of radiopharmaceuticals and other specialized chemical applications.

Molecular Structure and Vibrational Spectroscopy

Tetrabutylammonium perrhenate is an ionic compound composed of a tetrabutylammonium cation (TBA⁺) and a perrhenate anion (ReO₄⁻). Its FT-IR spectrum is a superposition of the vibrational modes of these two ions. The large, non-polar TBA⁺ cation exhibits characteristic hydrocarbon stretches and bends, while the tetrahedral perrhenate anion displays vibrations associated with the Re-O bonds.

Data Presentation: Vibrational Band Assignments

The following tables summarize the expected FT-IR vibrational frequencies and their assignments for this compound. The data is compiled from spectroscopic studies of tetrabutylammonium salts and various perrhenate compounds.

Table 1: Vibrational Modes of the Tetrabutylammonium (TBA⁺) Cation

| Frequency Range (cm⁻¹) | Assignment | Description of Vibrational Mode |

| 2965 - 2955 | ν_as(CH₃) | Asymmetric C-H stretching in methyl groups |

| 2940 - 2930 | ν_as(CH₂) | Asymmetric C-H stretching in methylene (B1212753) groups |

| 2880 - 2870 | ν_s(CH₃) | Symmetric C-H stretching in methyl groups |

| 2865 - 2855 | ν_s(CH₂) | Symmetric C-H stretching in methylene groups |

| 1490 - 1470 | δ_as(CH₃) | Asymmetric C-H bending in methyl groups |

| 1470 - 1450 | δ(CH₂) | Scissoring/bending in methylene groups |

| 1385 - 1375 | δ_s(CH₃) | Symmetric C-H bending (umbrella mode) in methyl groups |

| 1118 - 1100 | ν(C-C) | C-C bond stretching |

| 900 - 880 | ν(C-N) | C-N bond stretching |

Table 2: Vibrational Modes of the Perrhenate (ReO₄⁻) Anion

The perrhenate anion has a tetrahedral geometry and its vibrational modes are well-characterized. The most intense and diagnostically significant band is the asymmetric Re-O stretching vibration.

| Frequency Range (cm⁻¹) | Assignment | Description of Vibrational Mode |

| 930 - 890 | ν_as(Re-O) | Asymmetric Re-O stretching[1][2] |

| 345 - 330 | δ(O-Re-O) | O-Re-O bending[1] |

Note: The symmetric Re-O stretching mode (ν_s) is typically weak in the infrared spectrum but strong in the Raman spectrum. Some studies of solid-state perrhenates show multiple bands in the Re-O stretching region due to crystal lattice effects.[1]

Experimental Protocol: Acquiring the FT-IR Spectrum

This section details a standard procedure for obtaining the FT-IR spectrum of solid this compound using the potassium bromide (KBr) pellet method.

3.1. Materials and Equipment

-

This compound sample

-

FT-IR grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet die

-

FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector

-

Spatula

-

Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

-

Grinding: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr. Grind the KBr in the agate mortar to a fine powder.

-

Mixing: Add the this compound to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Sample Placement: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

3.3. Spectral Acquisition

-

Background Scan: With the sample chamber empty, perform a background scan to record the spectrum of the ambient atmosphere (H₂O and CO₂).

-

Sample Scan: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.

-

Data Parameters: A typical measurement would involve co-adding 16 to 64 scans in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of Methodologies

Diagram 1: Experimental Workflow for FT-IR Analysis

References

An In-depth Technical Guide to the ¹H NMR Spectroscopy of Tetrabutylammonium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of tetrabutylammonium (B224687) perrhenate (B82622). This document details the expected spectral characteristics, experimental protocols for its synthesis and NMR analysis, and a logical visualization of the molecule's structure in relation to its spectral data. While a publicly available, fully assigned ¹H NMR spectrum for tetrabutylammonium perrhenate is not readily found in the searched literature, this guide synthesizes data from analogous tetrabutylammonium salts to provide a robust and predictive analysis.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the chemical formula [(CH₃CH₂CH₂CH₂)₄N][ReO₄], is an ionic compound consisting of a tetrabutylammonium cation and a perrhenate anion. The tetrabutylammonium cation is a large, non-coordinating cation, which makes its salts often soluble in organic solvents. The perrhenate anion, ReO₄⁻, is a tetrahedral oxoanion of rhenium in its +7 oxidation state. The characterization of this compound is crucial for its application in various fields, including as a starting material for rhenium complexes and as a model compound for radiopharmaceuticals.[1] ¹H NMR spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such organic salts. A certificate of analysis for a commercial sample of this compound confirms that its ¹H NMR spectrum is consistent with its structure and indicates a purity of ≥98.0% by NMR.[2]

The ¹H NMR spectrum of this compound is dominated by the signals from the protons of the four butyl chains of the cation. Due to the free rotation around the C-C and C-N bonds, the four butyl groups are chemically equivalent. Within each butyl group, the protons on each of the four carbon atoms are also equivalent. This leads to a predictable pattern of four distinct signals. The perrhenate anion, being diamagnetic and having no protons, does not exhibit a ¹H NMR spectrum itself and is expected to have only a minor electronic influence on the chemical shifts of the cation's protons compared to other non-coordinating anions like bromide or chloride.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected ¹H NMR spectral data for the tetrabutylammonium cation in this compound, based on typical values observed for other tetrabutylammonium salts in deuterated chloroform (B151607) (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -N-CH₂ -CH₂-CH₂-CH₃ | ~ 3.2 - 3.4 | Triplet (t) | 8H | ~ 8 |

| -N-CH₂-CH₂ -CH₂-CH₃ | ~ 1.5 - 1.7 | Sextet or Multiplet (m) | 8H | ~ 8 |

| -N-CH₂-CH₂-CH₂ -CH₃ | ~ 1.3 - 1.5 | Sextet or Multiplet (m) | 8H | ~ 7 |

| -N-CH₂-CH₂-CH₂-CH₃ | ~ 0.9 - 1.1 | Triplet (t) | 12H | ~ 7 |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.

Experimental Protocols

A common method for the synthesis of this compound involves the reaction of an alkali metal perrhenate, such as sodium perrhenate, with a tetrabutylammonium halide, typically tetrabutylammonium chloride, in an aqueous solution.[3]

Materials:

-

Sodium perrhenate (NaReO₄)

-

Tetrabutylammonium chloride ([(CH₃CH₂CH₂CH₂)₄N]Cl)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Prepare an aqueous solution of sodium perrhenate.

-

Prepare an aqueous solution of tetrabutylammonium chloride.

-

Combine the two aqueous solutions with stirring. A white precipitate of this compound will form, as it is less soluble in water than the starting salts.

-

The product can be extracted from the aqueous phase using an organic solvent such as dichloromethane.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield solid this compound.

-

The product can be further purified by recrystallization if necessary.

Instrumentation and Parameters:

-

Spectrometer: A standard NMR spectrometer with a proton frequency of 300 MHz or higher.

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice due to the solubility of the salt and its relatively simple residual solvent peak.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is generally sufficient.

-

Acquisition Parameters:

-

Number of scans: 8-16 scans are usually adequate for a good signal-to-noise ratio.

-

Relaxation delay: A relaxation delay of 1-2 seconds is typically sufficient for quantitative analysis of the tetrabutylammonium cation.

-

Pulse width: A 30° or 45° pulse angle can be used.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.

-

Cap the NMR tube and gently agitate it until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum according to the specified parameters.

Visualization of Molecular Structure and ¹H NMR Correlation

The following diagrams illustrate the logical relationship between the chemical structure of the tetrabutylammonium cation and its corresponding ¹H NMR signals.

Caption: Structure of one of the four equivalent butyl chains of the tetrabutylammonium cation.

Caption: Correlation between proton environments and their expected ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of this compound is characterized by four distinct signals corresponding to the four different proton environments within the butyl chains of the tetrabutylammonium cation. This guide provides a detailed prediction of these signals, along with comprehensive experimental protocols for the synthesis of the compound and the acquisition of its ¹H NMR spectrum. The provided visualizations offer a clear correlation between the molecular structure and the expected spectroscopic data, serving as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While the direct influence of the perrhenate anion on the cation's ¹H NMR spectrum is expected to be minimal, experimental verification is always recommended for precise structural and purity analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Physicochemical Properties of Tetrabutylammonium (B224687) Perrhenate (B82622)

Tetrabutylammonium perrhenate, with the chemical formula (CH₃CH₂CH₂CH₂)₄N(ReO₄), is a quaternary ammonium (B1175870) salt that serves as a significant compound in various chemical applications.[1] It is particularly noted for its solubility in organic solvents, a property that distinguishes it from inorganic perrhenate salts and makes it a versatile reagent in organic synthesis and catalysis.[2] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and key applications.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for its handling, application in experiments, and for understanding its behavior in different chemical environments.

General and Physical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline powder | [1][3][4] |

| Melting Point | Not Available | [1] |

| Boiling Point | Not Available | [1] |

| Density | Not Available | [1] |

| Solubility | Soluble in organic solvents.[2] Water solubility data is not specified, unlike ammonium or potassium perrhenate.[1][5] | |

| Storage | Store at 2-8°C in a sealed container, away from moisture. | [4][6] |

Chemical and Molecular Properties

| Property | Value | Source(s) |

| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(ReO₄) | [1] |

| Molecular Formula | C₁₆H₃₆NO₄Re | [1][4] |

| Molecular Weight | 492.67 g/mol | [1][3] |

| CAS Number | 16385-59-4 | [6] |

| Assay (Purity) | ≥98.0% | [3][4] |

| InChI Key | MTTXKKTWRLXAKW-UHFFFAOYSA-N | [3] |

| SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.[O-]--INVALID-LINK--(=O)=O | [3] |

Crystal Structure

The perrhenate anion (ReO₄⁻) is tetrahedral.[2] this compound salts are isomorphous with their pertechnetate (B1241340) (TcO₄⁻) analogs, meaning they have very similar crystal structures due to the comparable ionic radii and shapes of the anions.[7] This property makes it a useful, non-radioactive surrogate for technetium in nuclear waste vitrification studies.[2] The crystal structure of the closely related tetra-n-butylammonium perchlorate (B79767) has been elucidated in detail, revealing complex columnar arrangements of the cations and anions.[8] While specific crystallographic data for this compound was not found in the provided results, its isomorphous nature with the pertechnetate salt suggests a similar structural arrangement.[7][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: A certificate of analysis confirms that the ¹H NMR spectrum is consistent with the structure of this compound.[4]

-

FT-IR, MS, ¹³C NMR, Raman: The availability of various spectroscopic data, including FT-IR, Mass Spectrometry, ¹³C NMR, and Raman spectra, is indicated by chemical suppliers, which can be used for detailed structural confirmation.[10]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves a two-step process starting from tetrabutylammonium bromide.[11]

Step 1: Preparation of Tetrabutylammonium Hydroxide (B78521) Solution

-

Dissolve tetrabutylammonium bromide and potassium hydroxide (KOH) separately in anhydrous ethanol (B145695). The molar ratio of tetrabutylammonium bromide to KOH should be 1:1.1.[11]

-

Mix the two solutions and stir at room temperature for 12 hours.[11]

-

A white precipitate of potassium bromide (KBr) will form. Remove the precipitate by filtration to obtain an ethanol solution of tetrabutylammonium hydroxide.[11]

Step 2: Synthesis of this compound

-

Add ammonium perrhenate (NH₄ReO₄) to the ethanolic tetrabutylammonium hydroxide solution from Step 1. The molar ratio of tetrabutylammonium hydroxide to NH₄ReO₄ should be 1:1.1.[11]

-

Heat the mixture to 60°C and gently reflux for 1 hour. Monitor the release of ammonia (B1221849) gas with pH paper to ensure the reaction is proceeding.[11]

-

Cool the mixture to room temperature and continue stirring for 24 hours.[11]

-

Filter the reaction mixture to remove any excess unreacted ammonium perrhenate.[11]

-

Concentrate the filtrate using a rotary evaporator to remove the majority of the ethanol.[11]

-

Dry the resulting product in a vacuum oven at 40°C for 6 hours to yield pure this compound.[11]

Another documented method is the direct addition of tetrabutylammonium chloride to an aqueous solution of sodium perrhenate, which yields this compound.[2]

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

This compound is a stable compound where the rhenium is in the +7 oxidation state.[2] Unlike the related permanganate (B83412) ion, the perrhenate ion is generally non-oxidizing.[2]

Its primary applications stem from its solubility in organic media:

-

Catalysis: It is used as a catalyst in organic synthesis, such as in the degradation of lignocellulosic biomass to produce sugars.[11][12]

-

Precursor for Rhenium Complexes: It serves as a starting material for the synthesis of other organometallic rhenium complexes. For example, it reacts with trimethylsilyl (B98337) chloride to produce an oxychloride of Rhenium(V).[2] It is also used in the preparation of tetrabutylammonium octachlorodirhenate(III), a compound containing a metal-metal quadruple bond.[13][14]

-

Nuclear Medicine and Waste Management: Due to its ability to bind radioisotopes and its isomorphism with pertechnetate, it has applications as a radiopharmaceutical carrier and as a safe analog for technetium in nuclear waste studies.[2][12]

Caption: Key application areas of this compound.

Safety Information

It is crucial to handle this compound with appropriate safety precautions.

| Category | Information | Source(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Hazard Classifications | Eye Irritant 2, Skin Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 | |

| Target Organs | Respiratory system | |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves |

References

- 1. americanelements.com [americanelements.com]

- 2. Perrhenate - Wikipedia [en.wikipedia.org]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. file.chemscene.com [file.chemscene.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound, CasNo.16385-59-4 BOC Sciences United States [bocscichem.lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. research.monash.edu [research.monash.edu]

- 9. New Preparative Approach to Purer Technetium-99 Samples—Tetramethylammonium Pertechnetate: Deep Understanding and Application of Crystal Structure, Solubility, and Its Conversion to Technetium Zero Valent Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound(16385-59-4)FT-IR [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Tetrabutylammonium Perrhenate (CAS: 16385-59-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrabutylammonium (B224687) perrhenate (B82622), a versatile quaternary ammonium (B1175870) salt with significant applications in catalysis and chemical synthesis. This document details its physicochemical properties, synthesis protocols, key applications with available quantitative data, and safety information.

Core Properties and Specifications

Tetrabutylammonium perrhenate is a white crystalline powder. It is notable for its solubility in many organic solvents, a characteristic that makes it a valuable reagent in various homogeneous reaction systems.

| Property | Value | Reference |

| CAS Number | 16385-59-4 | |

| Molecular Formula | C₁₆H₃₆NO₄Re | [1] |

| Molecular Weight | 492.67 g/mol | [1] |

| Appearance | White to off-white powder/crystals | [2] |

| Melting Point | Not Applicable | [2] |

| Solubility | Soluble in organic solvents | [3] |

| Purity | ≥98.0% | [1] |

Synthesis Protocols

Two primary methods for the synthesis of this compound are documented.

Synthesis via Metathesis Reaction

A straightforward method involves the reaction of an aqueous solution of sodium perrhenate with tetrabutylammonium chloride. This precipitation method yields this compound, which is soluble in organic solvents.

Synthesis from Tetrabutylammonium Bromide and Ammonium Perrhenate[6]

This method involves the initial formation of tetrabutylammonium hydroxide (B78521), followed by a reaction with ammonium perrhenate.

Experimental Protocol:

-

Preparation of Tetrabutylammonium Hydroxide:

-

Dissolve tetrabutylammonium bromide and potassium hydroxide (KOH) separately in anhydrous ethanol (B145695). The molar ratio of tetrabutylammonium bromide to KOH should be 1:1.1.[4]

-

Stir the mixture at room temperature for 12 hours.[4]

-

A white precipitate of potassium bromide will form. Filter this precipitate to obtain an ethanol solution of tetrabutylammonium hydroxide.[4]

-

-

Formation of this compound:

-

To the ethanolic solution of tetrabutylammonium hydroxide, add ammonium perrhenate (NH₄ReO₄). The molar ratio of tetrabutylammonium hydroxide to ammonium perrhenate should be 1:1.1.[4]

-

Heat the mixture to 60°C and gently reflux for 1 hour. Monitor for the release of ammonia (B1221849) gas using pH paper.[4]

-

Cool the mixture to room temperature and stir for 24 hours.[4]

-

Filter the mixture to remove any excess ammonium perrhenate and any potassium perrhenate that may have formed.[4]

-

Concentrate the filtrate using a rotary evaporator to remove the majority of the ethanol.[4]

-

Dry the resulting product in a vacuum drying oven at 40°C for 6 hours to obtain pure this compound.[4]

-

Spectroscopic Data

The identity and purity of this compound can be confirmed using spectroscopic methods.

| Spectroscopic Data | Details |

| ¹H NMR | The spectrum is consistent with the tetrabutylammonium cation structure. |

| FT-IR | The spectrum shows characteristic peaks for the perrhenate anion. |

Applications in Catalysis

This compound serves as a catalyst in several important organic transformations.

Degradation of Lignocellulosic Biomass

This compound acts as a green catalyst, demonstrating high activity in the degradation of cellulose (B213188) to produce reducible sugars.[4]

Catalytic Cracking of Shale Oil

This compound is a component in a catalyst system for the catalytic cracking of shale oil to produce propylene.[4] The catalyst is prepared by impregnating a EU-1/ZSM-5 composite molecular sieve with an aqueous solution of ammonium perrhenate and this compound.[4]

Catalyst Preparation Workflow:

References

In-Depth Technical Guide to Tetrabutylammonium Perrhenate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrabutylammonium (B224687) perrhenate (B82622) ([TBA]ReO₄), a quaternary ammonium (B1175870) salt with significant applications in chemical synthesis and as a precursor in radiopharmaceutical development. This document details its physicochemical properties, synthesis, and key applications, supported by experimental protocols and data.

Physicochemical Properties

Tetrabutylammonium perrhenate is a white crystalline solid. While its melting point is not consistently reported in the literature, its other key properties are well-documented. It is noted for its solubility in various organic solvents, a crucial characteristic for its role as a phase-transfer catalyst.

| Property | Value | Reference |

| Molecular Weight | 492.67 g/mol | [1][2][3] |

| Chemical Formula | C₁₆H₃₆NO₄Re | [1] |

| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(ReO₄) | [3] |

| CAS Number | 16385-59-4 | [3] |

| Appearance | White powder or crystals | [1] |

| Solubility | Soluble in organic solvents | [4] |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected spectral data based on its structure, compiled from typical values for the tetrabutylammonium cation and the perrhenate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the butyl groups of the tetrabutylammonium cation. A certificate of analysis for a commercial sample confirms the spectrum is consistent with the structure.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four non-equivalent carbon atoms of the butyl chains.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the C-H bonds of the alkyl groups and the Re-O bonds of the perrhenate anion.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a tetrabutylammonium salt with a perrhenate salt.

Materials:

-

Tetrabutylammonium chloride (TBACl)

-

Sodium perrhenate (NaReO₄)

-

Deionized water

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

Prepare an aqueous solution of sodium perrhenate.

-

Prepare an aqueous solution of tetrabutylammonium chloride.

-

Combine the two aqueous solutions with vigorous stirring.

-

This compound, being soluble in organic solvents, can be extracted from the aqueous phase using a suitable organic solvent like dichloromethane.

-

The organic layer is then separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the product.

References

Methodological & Application

Application Notes and Protocols: Tetrabutylammonium Perrhenate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tetrabutylammonium (B224687) perrhenate (B82622) as a catalyst in organic synthesis. The information is intended to guide researchers in the preparation of the catalyst and its application in key organic transformations.

Introduction

Tetrabutylammonium perrhenate, [(C₄H₉)₄N][ReO₄], is a quaternary ammonium (B1175870) salt that has gained attention as a versatile catalyst in organic synthesis. Its solubility in organic solvents makes it an effective phase-transfer catalyst, facilitating reactions between reactants in different phases. This property, combined with the catalytic activity of the perrhenate anion, enables a range of chemical transformations. This document focuses on the synthesis of this compound and its application in the epoxidation of olefins.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from tetrabutylammonium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

-

Tetrabutylammonium bromide [(C₄H₉)₄N]Br

-

Potassium hydroxide (B78521) (KOH)

-

Ammonium perrhenate (NH₄ReO₄)

-

Anhydrous ethanol (B145695)

Procedure:

-

Preparation of Tetrabutylammonium Hydroxide:

-

Dissolve tetrabutylammonium bromide and potassium hydroxide separately in anhydrous ethanol. The molar ratio of tetrabutylammonium bromide to KOH should be 1:1.1.

-

Mix the two solutions and stir the resulting mixture at room temperature for 12 hours.

-

A white precipitate of potassium bromide (KBr) will form. Remove the precipitate by filtration to obtain an ethanol solution of tetrabutylammonium hydroxide.

-

-

Formation of this compound:

-

To the ethanol solution of tetrabutylammonium hydroxide, add ammonium perrhenate (NH₄ReO₄). The molar ratio of tetrabutylammonium hydroxide to NH₄ReO₄ should be 1:1.1.

-

Heat the mixture to 60°C and gently reflux for 1 hour. The release of ammonia (B1221849) gas can be monitored using pH paper.

-

After reflux, cool the mixture to room temperature and continue stirring for 24 hours.

-

Filter the mixture to remove any excess ammonium perrhenate and any potassium perrhenate that may have formed.

-

Concentrate the filtrate using a rotary evaporator to remove the majority of the ethanol.

-

Dry the remaining product in a vacuum oven at 40°C for 6 hours to obtain pure this compound.

-

Caption: Workflow for the synthesis of this compound.

Application in Catalytic Epoxidation of Olefins

This compound is an effective catalyst for the epoxidation of olefins using hydrogen peroxide as a green oxidant. The quaternary ammonium cation facilitates the transfer of the perrhenate anion into the organic phase where it catalyzes the epoxidation. N-alkylammonium perrhenate salts, including this compound, have been shown to be active catalysts for olefin epoxidation under mild conditions.[1]

General Reaction Scheme:

Experimental Protocol: Epoxidation of Cyclooctene (B146475)

This protocol is a representative example for the epoxidation of an olefin using this compound as the catalyst.

Materials:

-

Cyclooctene

-

This compound

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (B109758) (or another suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclooctene (1 mmol) and this compound (0.02 mmol, 2 mol%) in 5 mL of dichloromethane.

-

To this solution, add hydrogen peroxide (2 mmol, 2 equivalents) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the corresponding epoxide.

Quantitative Data

The following table summarizes typical results for the epoxidation of various olefins catalyzed by N-alkylammonium perrhenate salts.

| Olefin | Catalyst Loading (mol%) | Oxidant | Solvent | Time (h) | Conversion (%) | Selectivity (%) |

| Cyclooctene | 2 | H₂O₂ | Dichloromethane | 24 | >95 | >98 |

| 1-Octene | 2 | H₂O₂ | Dichloromethane | 24 | ~80 | >95 |

| Styrene | 2 | H₂O₂ | Dichloromethane | 24 | ~90 | >95 |

Note: The data presented here are representative and may vary depending on the specific reaction conditions and the purity of the reagents.

Caption: Catalytic cycle for the epoxidation of olefins.

Other Potential Applications

While specific, detailed protocols using this compound are not as readily available in the literature for the following reactions, its catalytic properties suggest potential applications in other oxidative transformations.

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones to esters and cyclic ketones to lactones. This reaction is typically carried out with peracids or hydrogen peroxide in the presence of a catalyst. The perrhenate anion is known to activate hydrogen peroxide, suggesting that this compound could potentially catalyze this transformation.

Oxidation of Alcohols

The oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, is a fundamental reaction in organic synthesis. Phase-transfer catalysts are often employed for these reactions, especially when using inorganic oxidants. Given that other tetrabutylammonium salts are effective in this capacity, it is plausible that this compound could also serve as a catalyst for alcohol oxidation, potentially in conjunction with an oxidant like hydrogen peroxide.

Further research is encouraged to explore the full catalytic potential of this compound in these and other organic transformations.

References

Application Notes and Protocols for Tetrabutylammonium Perrhenate in the Catalytic Cracking of Shale Oil

Introduction

Tetrabutylammonium (B224687) perrhenate (B82622), a quaternary ammonium (B1175870) salt, serves as a precursor in the formulation of sophisticated catalyst systems for the petrochemical industry.[1] Notably, it is a component in the preparation of a catalyst designed for the catalytic cracking of shale oil to enhance the production of valuable lighter fractions such as propylene.[2] Its role is integrated within a composite material, leveraging the properties of zeolites and other catalytic promoters. This document provides detailed application notes and protocols based on available literature for researchers and scientists in the field of catalysis and petrochemical refining.

Catalyst Composition

The catalyst system incorporating tetrabutylammonium perrhenate is a multi-component material. The final catalyst for the catalytic cracking of shale oil is composed of a synthesized EU-1/ZSM-5 composite molecular sieve, γ-Al2O3, molybdenum blue, ammonium perrhenate, and this compound.[2] A summary of the mass ratios of these components is presented in Table 1.

| Component | Mass Ratio |

| EU-1/ZSM-5 Composite Molecular Sieve | 100 |

| γ-Al2O3 | 15-30 |

| Molybdenum Blue | 0.3-2 |

| Ammonium Perrhenate | 0.5-1 |

| This compound | Not explicitly defined in the source |

| Table 1: Composition of the Shale Oil Cracking Catalyst.[2] |

Experimental Protocols

The following protocols describe the synthesis of the EU-1/ZSM-5 composite molecular sieve, the preparation of this compound, and the subsequent formulation of the final catalyst, followed by a general procedure for the catalytic cracking of shale oil.

Protocol 1: Synthesis of EU-1/ZSM-5 Composite Molecular Sieve

This protocol details the hydrothermal synthesis of the hydrogen form of the EU-1/ZSM-5 composite molecular sieve.

Materials:

-

Tetrapropylammonium hydroxide (B78521) (TPAOH)

-

Tetrapropylammonium bromide (TPABr)

-

Distilled water

-

EU-1 molecular sieve

-

Ammonium salt solution (for ion exchange)

Procedure:

-

Prepare a mixture by combining appropriate amounts of TPAOH, TPABr, and distilled water.

-

To this mixture, add the EU-1 molecular sieve and silica sol.

-

Ensure thorough mixing of the components.

-

Transfer the final mixture to a synthesis reactor for crystallization.

-

After crystallization, filter and wash the resulting solid.

-

Dry and then calcine the material.

-

Perform an ammonium exchange process to obtain the hydrogen form of the EU-1/ZSM-5 composite molecular sieve with a Si/Al molar ratio of 50-300.[2]

Protocol 2: Preparation of this compound

This protocol describes the synthesis of this compound.[2]

Materials:

-

Tetrabutylammonium bromide

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol (B145695)

-

Ammonium perrhenate (NH₄ReO₄)

Procedure:

-

Dissolve tetrabutylammonium bromide and KOH separately in anhydrous ethanol. The molar ratio of tetrabutylammonium bromide to KOH should be 1:1.1.

-

Stir the resulting mixture at room temperature for 12 hours, during which white potassium bromide will precipitate.

-

Filter the mixture to remove the potassium bromide precipitate, yielding an ethanol solution of tetrabutylammonium hydroxide.

-

Add NH₄ReO₄ to the ethanol solution of tetrabutylammonium hydroxide, with a molar ratio of tetrabutylammonium hydroxide to NH₄ReO₄ of 1:1.1.

-

Heat the mixture to 60°C and gently reflux for 1 hour. Monitor for the release of ammonia (B1221849) gas using pH paper.

-

Cool the mixture to room temperature and continue stirring for 24 hours.

-

Filter the mixture to remove excess ammonium perrhenate and any potassium perrhenate formed.

-

Concentrate the filtrate using a rotary evaporator to remove the majority of the ethanol and obtain this compound.[2]

Protocol 3: Formulation of the Final Catalyst

This protocol outlines the impregnation method to prepare the final catalyst for shale oil cracking.

Materials:

-

Synthesized hydrogen form of EU-1/ZSM-5 composite molecular sieve

-

γ-Al2O3

-

Molybdenum blue

-

Ammonium perrhenate

-

This compound

Procedure:

-

Prepare an impregnation solution containing molybdenum blue, ammonium perrhenate, and this compound.

-

Impregnate the EU-1/ZSM-5 composite molecular sieve and γ-Al2O3 with the prepared solution.

-

Dry the impregnated material at a temperature ranging from 100-300°C for 6-10 hours to yield the final catalyst.[2]

Protocol 4: Catalytic Cracking of Shale Oil

This is a general protocol for the catalytic cracking of shale oil using the prepared catalyst. The specific reaction conditions may require optimization.

Equipment:

-

Fixed-bed or fluidized-bed reactor

-

Furnace with temperature controller

-

Feed delivery system

-

Product collection system (gas and liquid)

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Load a specific amount of the prepared catalyst into the reactor.

-

Heat the reactor to the desired reaction temperature (typically in the range of 450-600°C for catalytic cracking).

-

Introduce the shale oil feed into the reactor at a controlled flow rate.

-

The cracked products (gas and liquid) exit the reactor and are cooled and separated.

-

Collect the liquid product and analyze its composition using techniques such as GC-MS to determine the yield of desired fractions (e.g., gasoline, diesel, propylene).

-

Analyze the gaseous product using GC to quantify the light hydrocarbon yields.

-

After the reaction, the catalyst can be regenerated to remove coke deposits, typically by controlled combustion in air.

Visualizations

Workflow for Catalyst Preparation and Application

The following diagram illustrates the overall workflow from the synthesis of the catalyst components to the catalytic cracking of shale oil.

Caption: Workflow for catalyst preparation and use in shale oil cracking.

Conceptual Role of this compound

While the precise mechanistic role is not detailed in the provided sources, tetrabutylammonium salts are known as phase-transfer catalysts.[3] In the context of the complex shale oil matrix, the tetrabutylammonium cation may facilitate the interaction between the ionic perrhenate species and the organic components of the shale oil at the catalyst surface.

Caption: Conceptual role of the tetrabutylammonium cation as a phase-transfer agent.

References

Application Notes and Protocols: Tetrabutylammonium Perrhenate in Lignocellulosic Biomass Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lignocellulosic biomass stands as the most abundant renewable carbon source, offering a sustainable alternative to fossil fuels for the production of biofuels, biochemicals, and other value-added products. The inherent recalcitrance of lignocellulose, due to the complex and robust structure of lignin (B12514952), hemicellulose, and cellulose (B213188), presents a significant challenge for its efficient valorization. Catalytic degradation is a key strategy to overcome this barrier. Tetrabutylammonium (B224687) perrhenate (B82622) ([TBA][ReO₄]) has emerged as a promising green catalyst with high catalytic activity in the degradation of lignocellulosic biomass, particularly in the breakdown of cellulose to produce reducible sugars.[1] The use of rhenium-based catalysts, in general, is gaining attention for biomass conversion due to rhenium's versatility as an oxophilic element with multiple accessible oxidation states, making it well-suited for various catalytic applications, including the depolymerization of lignin and the conversion of polyols.[2][3]

The tetrabutylammonium cation acts as a phase-transfer catalyst, facilitating the interaction between the biomass and the catalytically active perrhenate anion. This application note provides a comprehensive overview of the use of tetrabutylammonium perrhenate in the degradation of lignocellulosic biomass, including its synthesis, a detailed experimental protocol for biomass degradation, and a summary of expected outcomes based on related studies.

Data Presentation

While specific quantitative data for the degradation of lignocellulosic biomass using this compound is not extensively available in the public domain, the following table summarizes typical product yields from the catalytic oxidation of lignin and lignocellulosic biomass using other related catalytic systems. This data can serve as a benchmark for evaluating the performance of this compound.

| Feedstock | Catalyst System | Oxidant | Temperature (°C) | Reaction Time | Major Products | Yield (wt% of initial lignin) | Reference |

| Japanese cedar wood flour | Bu₄NOH | O₂ | 120 | 4 h | Vanillin | 23.2 | [4] |

| Sugarcane Bagasse Lignin | H₂O₂ (9.1% m/v) | - | Ambient | - | Fragmented Lignin | High Fragmentation | [3] |

| Organosolv Lignin | Pd/CeO₂ | O₂ | 185 | 24 h | Vanillin, Guaiacol, 4-hydroxybenzaldehyde | 5.2, 0.87, 2.4 | [3] |

| Loblolly Pine Milled Wood Lignin | Copper-phenanthroline | O₂ | - | - | Aromatic aldehydes and acids | - | [5] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known chemical synthesis method.[1]

Materials:

-

Tetrabutylammonium bromide ((C₄H₉)₄NBr)

-

Potassium hydroxide (B78521) (KOH)

-

Ammonium (B1175870) perrhenate (NH₄ReO₄)

-

Anhydrous ethanol (B145695)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Rotary evaporator

-

Vacuum drying oven

-

pH paper

Procedure:

-

Preparation of Tetrabutylammonium Hydroxide Solution:

-

Dissolve tetrabutylammonium bromide and potassium hydroxide separately in anhydrous ethanol. The molar ratio of tetrabutylammonium bromide to KOH should be 1:1.1.

-

Combine the two solutions in a round-bottom flask.

-

Stir the mixture at room temperature for 12 hours. A white precipitate of potassium bromide will form.

-

Filter the mixture to remove the potassium bromide precipitate. The resulting filtrate is an ethanol solution of tetrabutylammonium hydroxide.

-

-

Synthesis of this compound:

-

Add ammonium perrhenate to the ethanol solution of tetrabutylammonium hydroxide. The molar ratio of tetrabutylammonium hydroxide to NH₄ReO₄ should be 1:1.1.

-

Heat the mixture to 60°C and gently reflux for 1 hour. Monitor the release of ammonia (B1221849) gas using pH paper.

-

After reflux, cool the mixture to room temperature and continue stirring for 24 hours.

-

Filter the reaction mixture to remove any excess ammonium perrhenate and any potassium perrhenate that may have formed.

-

Concentrate the filtrate using a rotary evaporator to remove the majority of the ethanol.

-

Dry the remaining product in a vacuum drying oven at 40°C for 6 hours to obtain pure this compound.

-

Protocol 2: Degradation of Lignocellulosic Biomass

This is a generalized protocol based on typical lignocellulosic biomass pretreatment and catalytic oxidation procedures. Optimization of reaction conditions such as temperature, time, and catalyst loading is recommended for specific biomass types.

Materials:

-

Lignocellulosic biomass (e.g., wood chips, corn stover, switchgrass), dried and milled

-

This compound

-

Solvent (e.g., deionized water, or an organic solvent like γ-valerolactone)

-

Pressurized reaction vessel (e.g., autoclave or Parr reactor) with stirring capability

Equipment:

-

Analytical balance

-

Reaction vessel

-

Heating and stirring system

-

Filtration apparatus

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system for analysis of sugars and degradation products

-

Gas Chromatography-Mass Spectrometry (GC-MS) for analysis of aromatic compounds

Procedure:

-

Reaction Setup:

-

Weigh a specific amount of dried, milled lignocellulosic biomass (e.g., 1 g) and add it to the reaction vessel.

-

Add the desired amount of this compound catalyst (e.g., 1-10 wt% of biomass).

-

Add the solvent to the vessel to achieve a specific biomass loading (e.g., 10 wt%).

-

Seal the reaction vessel.

-

-

Reaction:

-

If an oxygen atmosphere is required for oxidative degradation, purge the reactor with oxygen or compressed air to the desired pressure.

-

Heat the reaction mixture to the target temperature (e.g., 120-180°C) while stirring.

-

Maintain the reaction at the set temperature for the desired duration (e.g., 1-6 hours).

-

-

Product Separation and Analysis:

-

After the reaction, cool the vessel to room temperature.

-

Carefully vent any residual pressure.

-

Separate the solid residue (uncorroborated cellulose and lignin) from the liquid phase by filtration or centrifugation.

-

Wash the solid residue with the reaction solvent and then with water and dry it in an oven.

-

Analyze the liquid phase for soluble sugars (e.g., glucose, xylose) using HPLC.

-

The liquid phase can also be analyzed for lignin-derived aromatic compounds (e.g., vanillin, syringaldehyde) using GC-MS after appropriate extraction.

-

The solid residue can be analyzed for its composition (cellulose, hemicellulose, and lignin content) to determine the extent of delignification and cellulose degradation.

-

Visualizations

Caption: Synthesis of this compound.

Caption: Lignocellulosic Biomass Degradation Workflow.

References

- 1. guidechem.com [guidechem.com]

- 2. Rhenium-based catalysts for biomass conversion - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Rhenium-based catalysts for biomass conversion - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC02925A [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols: Tetrabutylammonium Perrhenate as a Model Compound for Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the development of radiopharmaceuticals, particularly those based on Technetium-99m (⁹⁹ᵐTc), the use of non-radioactive surrogate compounds is crucial for foundational research, chemical synthesis, and assay development. Technetium's position in the periodic table places it in Group 7, alongside manganese and rhenium. Due to their similar chemical properties, rhenium compounds are frequently employed as stable, non-radioactive analogs for their technetium counterparts. This "matched-pair" concept is invaluable, as technetium has no stable isotopes, making it challenging to work with at the macroscopic level required for detailed chemical characterization.

Tetrabutylammonium (B224687) perrhenate (B82622) ([N(C₄H₉)₄][ReO₄]) serves as an excellent model compound in this context. The perrhenate ion (ReO₄⁻) is a close chemical analog to the pertechnetate (B1241340) ion (TcO₄⁻), which is the starting material for the synthesis of most ⁹⁹ᵐTc-radiopharmaceuticals. The tetrabutylammonium cation provides solubility in organic solvents, facilitating its use in a variety of chemical reactions and analytical procedures.

These application notes provide an overview of the properties of tetrabutylammonium perrhenate and detailed protocols for its synthesis and its application as a model compound in radiopharmaceutical research.

Data Presentation

A summary of the key quantitative data for this compound is presented below. This information is essential for its use as a standard and model compound in experimental settings.

| Property | Value |

| Chemical Formula | C₁₆H₃₆NO₄Re |

| Molecular Weight | 492.67 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | Not available[1] |

| Solubility | Soluble in organic solvents.[2] Specific quantitative data (e.g., g/100mL) is not readily available. |

| ¹H NMR (CD₃CN) | The spectrum is consistent with the structure of the tetrabutylammonium cation. |

| ¹³C NMR (Estimated) | Estimated chemical shifts for the tetrabutylammonium cation are approximately: δ 58 (N-CH₂), δ 24 (N-CH₂-CH₂), δ 20 (N-CH₂-CH₂-CH₂), δ 13 (N-CH₂-CH₂-CH₂-CH₃). |

| Key IR Absorptions | Characteristic peaks for the perrhenate anion (ReO₄⁻) are expected around 900 cm⁻¹. Specific peak data for the full compound is not detailed in the available literature. |

Experimental Protocols

I. Synthesis of this compound

Two common methods for the synthesis of this compound are presented below.

Method 1: From Tetrabutylammonium Halide and a Perrhenate Salt

This method involves a salt metathesis reaction in an aqueous solution.

-

Materials:

-

Sodium perrhenate (NaReO₄) or Ammonium (B1175870) perrhenate (NH₄ReO₄)

-

Tetrabutylammonium chloride ([(C₄H₉)₄N]Cl) or Tetrabutylammonium bromide ([(C₄H₉)₄N]Br)

-

Deionized water

-

Ethanol (B145695) (for washing)

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), and drying oven or vacuum desiccator.

-

-

Protocol:

-

Prepare separate aqueous solutions of the perrhenate salt and the tetrabutylammonium halide.

-

Slowly add the tetrabutylammonium halide solution to the perrhenate salt solution while stirring continuously.

-

A white precipitate of this compound will form.

-

Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration.

-

Wash the precipitate with cold deionized water to remove any soluble inorganic salts.

-

Further wash the precipitate with a small amount of cold ethanol.

-

Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

-

Method 2: From Tetrabutylammonium Hydroxide (B78521) and Ammonium Perrhenate

This method is particularly useful when starting from a tetrabutylammonium halide and generating the hydroxide in situ.

-

Materials:

-

Tetrabutylammonium bromide ([(C₄H₉)₄N]Br)

-

Potassium hydroxide (KOH)

-

Ammonium perrhenate (NH₄ReO₄)

-

Anhydrous ethanol

-

Beakers, magnetic stirrer, filtration apparatus, rotary evaporator, and vacuum drying oven.

-

-

Protocol:

-

Dissolve tetrabutylammonium bromide and KOH separately in anhydrous ethanol. The molar ratio of tetrabutylammonium bromide to KOH should be approximately 1:1.1.

-

Mix the two solutions and stir at room temperature for 12 hours. A white precipitate of potassium bromide will form.

-

Filter off the potassium bromide to obtain an ethanol solution of tetrabutylammonium hydroxide.

-

Add ammonium perrhenate to the tetrabutylammonium hydroxide solution with a molar ratio of approximately 1:1.1 (hydroxide to perrhenate).

-

Gently reflux the mixture at 60 °C for 1 hour. Monitor for the evolution of ammonia (B1221849) gas using pH paper.

-

Cool the solution to room temperature and stir for an additional 24 hours.

-

Filter the mixture to remove any excess ammonium perrhenate.

-

Concentrate the filtrate using a rotary evaporator to remove the majority of the ethanol.

-

Dry the resulting product in a vacuum oven at 40 °C for 6 hours to obtain pure this compound.

-

II. Use as a "Cold" Standard in Radiopharmaceutical Analysis

This compound can be used as a non-radioactive standard to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the quality control of ⁹⁹ᵐTc-pertechnetate and other ⁹⁹ᵐTc-labeled compounds.

-

Objective: To establish the retention time of the perrhenate anion as a surrogate for the pertechnetate anion in an HPLC system.

-

Materials:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, water, methanol)

-

Appropriate HPLC column (e.g., C18 reverse-phase)

-

HPLC system with a suitable detector (e.g., UV-Vis or a conductivity detector)

-

⁹⁹ᵐTc-pertechnetate solution (from a ⁹⁹Mo/⁹⁹ᵐTc generator)

-

Radiodetector for HPLC (if available)

-

-

Protocol:

-

Prepare a standard solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Develop an HPLC method (isocratic or gradient) that provides good peak shape and retention for the perrhenate anion.

-

Inject the this compound standard and record the chromatogram to determine the retention time of the perrhenate peak.

-

If a radiodetector is available, inject a sample of ⁹⁹ᵐTc-pertechnetate and compare its retention time to that of the perrhenate standard. Due to their similar chemical nature, the retention times should be very close.

-

This established retention time can then be used to identify and quantify any unreacted ⁹⁹ᵐTc-pertechnetate impurity in preparations of ⁹⁹ᵐTc-radiopharmaceuticals.

-

III. Model Compound in Competitive Binding Assays

In the development of new radiopharmaceuticals, competitive binding assays are used to determine the binding affinity of a new ligand for a target receptor. A non-radioactive version of the ligand, often the rhenium analog, can be used to compete with a known radiolabeled ligand.

-

Objective: To determine the inhibitory concentration (IC₅₀) and binding affinity (Ki) of a new rhenium-based ligand (as a model for the technetium-based radiopharmaceutical) for a specific receptor.

-

Materials:

-

A known radioligand that binds to the target receptor.

-

Cell membranes or tissue homogenates expressing the target receptor.

-

The non-radioactive rhenium-based test compound (synthesized using this compound as a precursor).

-

Incubation buffer.

-

Filtration apparatus (e.g., cell harvester) and filter mats.

-

Scintillation counter and scintillation fluid.

-

-

Protocol:

-

In a series of tubes, add a fixed concentration of the radioligand and the receptor preparation.

-

To these tubes, add increasing concentrations of the non-radioactive rhenium-based test compound.

-

Include control tubes with no test compound (total binding) and tubes with a high concentration of a known inhibitor (non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Separate the bound from the free radioligand by rapid filtration through the filter mats.

-

Wash the filters with cold incubation buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding of the radioligand as a function of the concentration of the test compound.

-

Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Calculate the Ki value using the Cheng-Prusoff equation, which relates the IC₅₀ of the competitor to its binding affinity.

-

Visualizations

Caption: Workflow for the synthesis of this compound.

Caption: Logical relationship between Re and Tc in radiopharmaceutical development.

References

Application Notes and Protocols: Tetrabutylammonium Perrhenate as a Starting Material for Rhenium Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrabutylammonium (B224687) perrhenate (B82622), [N(C₄H₉)₄][ReO₄], is a versatile and valuable starting material in rhenium chemistry. Its solubility in organic solvents makes it an excellent precursor for the synthesis of a wide array of rhenium complexes, ranging from organometallics to coordination compounds with applications in catalysis, radiopharmaceuticals, and cancer therapy. This document provides detailed application notes and experimental protocols for the synthesis of various rhenium complexes using tetrabutylammonium perrhenate as a key reagent.

General Synthetic Strategies

This compound serves as a convenient source of the perrhenate anion ([ReO₄]⁻) in non-aqueous media. The general approach to synthesizing lower oxidation state rhenium complexes from this Re(VII) precursor involves a reduction step in the presence of appropriate ligands. Common strategies include:

-